4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
4-bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF3O2/c1-20-12-5-2-10(3-6-12)9-21-14-8-11(16)4-7-13(14)15(17,18)19/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMLZTGNXLECJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Trifluoromethoxybenzene to Form Bromomethyl Derivatives
Methodology:
The initial step involves halogenation of trifluoromethoxybenzene to produce 4-bromomethyl- or 4-chloromethyl-1-trifluoromethoxybenzene. This process is critical as it introduces reactive halogen groups facilitating subsequent substitutions.
- A patent describes halogen methylation of trifluoromethoxybenzene using brominating agents such as formaldehyde with hydrogen bromide, catalyzed by Lewis acids like zinc chloride or sulfuric acid. The process yields 4-bromomethyl-1-trifluoromethoxybenzene with yields exceeding 60% in a single step, demonstrating industrial viability.
- Temperature: 20–90°C
- Solvents: Alcohols or carboxylic acids (e.g., acetic acid)
- Reagents: Formaldehyde (preferably paraformaldehyde), hydrogen bromide (or alkali bromides with acids)
- Catalysts: Lewis acids such as zinc chloride
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Trifluoromethoxybenzene + Formaldehyde + HBr | 20–90°C, in alcohol or acetic acid | >60% | Efficient halogen methylation |
Bromination and Chlorination via Electrophilic Substitution
Methodology:
Electrophilic aromatic substitution using bromine or chlorine introduces halogen substituents onto the aromatic ring, producing intermediates such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- A one-pot process involves chlorination of 5-bromo-2-chlorobenzoic acid with oxalyl chloride, followed by aromatic substitution with phenetole and aluminum chloride, culminating in the formation of the desired halogenated benzene derivatives with yields around 95%.
- Temperature: 0–30°C for chlorination, 60–65°C for subsequent steps
- Solvent: Dichloromethane, tetrahydrofuran (THF)
- Reagents: Oxalyl chloride, aluminum chloride, sodium borohydride
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 2 | Oxalyl chloride + aromatic acid + AlCl₃ | 0–30°C | 95% | High-yield chlorination |
| 3 | Bromine or chlorine source + aromatic ring | 0–100°C | Variable | Electrophilic substitution to introduce halogen |
Methylation of Phenolic Intermediates
Methodology:
Methylation of phenolic hydroxyl groups is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, facilitating the formation of methoxyphenyl derivatives.
- Methylation of phenolic compounds using dimethyl sulfate in the presence of potassium carbonate yields high purity methoxy derivatives efficiently.
- Temperature: 25–50°C
- Solvent: Acetone or dimethylformamide (DMF)
- Reagents: Methyl sulfate or methyl iodide, base (K₂CO₃)
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 4 | Methyl iodide + K₂CO₃ | 25–50°C, in acetone | >90% | Efficient methylation |
Final Assembly via Nucleophilic Substitution
Methodology:
The key step involves nucleophilic substitution of halogenated intermediates with phenol derivatives, facilitated by bases or catalysts, to form the target compound.
- The substitution of halogen groups with phenolic compounds under basic conditions or using phase-transfer catalysts results in high-yield formation of the target compound.
- Temperature: 50–80°C
- Solvent: Acetone, ethanol, or DMF
- Reagents: Phenol derivatives, bases (NaOH, K₂CO₃)
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 5 | Phenol derivative + base | 50–80°C | >70% | Efficient coupling to target compound |
Summary of Key Preparation Pathways
| Route | Main Reagents | Key Steps | Typical Yield | Comments |
|---|---|---|---|---|
| A | Trifluoromethoxybenzene + formaldehyde + HBr | Halogen methylation | >60% | Industrially scalable, high yield |
| B | Aromatic acid + oxalyl chloride + aluminum chloride | Chlorination | 95% | High purity intermediate |
| C | Phenolic methylation agents | Methylation | >90% | High efficiency and purity |
| D | Halogenated intermediates + phenol derivatives | Nucleophilic substitution | >70% | Final step, high yield |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the trifluoromethyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while oxidation reactions can yield aldehydes or acids.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Chemical Formula : C15H14BrF3O3
- Molecular Weight : 393.17 g/mol
- CAS Number : 944805-63-4
Its structure features a bromine atom and a trifluoromethyl group, which contribute to its unique reactivity and properties.
Pharmaceutical Applications
-
Intermediate in Drug Synthesis
- The compound serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it has been utilized in the production of chlorfenapyr, an insecticide with notable efficacy against pests. The synthesis involves bromination reactions that leverage the compound's structure to introduce necessary functional groups .
- Anticancer Research
Material Science Applications
-
Development of Advanced Materials
- The compound's unique electronic properties make it suitable for use in the development of organic light-emitting diodes (OLEDs). Its ability to form stable films with good light-emitting properties has been demonstrated in laboratory settings, indicating potential for commercial applications in display technologies .
- Polymer Chemistry
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Bromination : The introduction of bromine using brominating agents.
- Methoxylation : The addition of methoxy groups via nucleophilic substitution reactions.
- Trifluoromethylation : Incorporation of the trifluoromethyl group through specialized reagents.
Case Study: Synthesis of Chlorfenapyr
A detailed case study highlights the role of this compound in synthesizing chlorfenapyr, where it acts as an essential intermediate. The process involves:
- Dissolving chlorfenapyr in dichloromethane.
- Adding boron tribromide to facilitate bromination.
- Isolating the desired product through solvent extraction methods.
This process demonstrates the compound's utility in producing effective agrochemicals .
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene involves its interaction with various molecular targets. The bromine and trifluoromethyl groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs, focusing on substituent positions, molecular weights, and applications:
Reactivity and Electronic Effects
- Trifluoromethyl (CF₃) vs. Trifluoromethoxy (OCF₃): The CF₃ group in the target compound is a stronger electron-withdrawing group than OCF₃ (), enhancing electrophilic aromatic substitution rates. In contrast, OCF₃ in 4-bromo-2-chloro-1-(trifluoromethoxy)benzene provides steric hindrance, reducing nucleophilic attack .
- Methoxy vs. Methylsulfonyl (SO₂Me): The (4-methoxyphenyl)methoxy group in the target compound improves solubility in polar solvents compared to the electron-deficient SO₂Me group in ’s compound, which favors reactions requiring strong electrophiles .
- Bromine Position: Bromine at C4 (para to CF₃) in the target compound facilitates regioselective cross-coupling reactions, as seen in palladium-catalyzed couplings with 1-arylimidazoles (). Bromine at C1 in 1-bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene limits coupling efficiency due to steric clashes .
Research Findings and Trends
- Synthetic Efficiency: Multi-step syntheses for the target compound (e.g., bromination followed by etherification) achieve yields >80% under optimized conditions, comparable to methods for 4-benzyloxy-2-bromo-1-methoxybenzene .
- Catalytic Applications: Palladium-mediated reactions with 4-substituted bromobenzenes () show that electron-withdrawing groups (CF₃) improve coupling yields (40–51%) compared to electron-donating groups (OMe) .
- Thermodynamic Stability: The target compound’s (4-methoxyphenyl)methoxy group increases steric bulk, reducing crystallization tendencies compared to simpler analogs like 4-bromo-2-methoxy-1-(trifluoromethyl)benzene .
Biological Activity
4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene is an organic compound with a unique structure that includes a bromine atom, methoxy groups, and a trifluoromethyl group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by various studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural features contribute to its biological activity:
- Bromine Atom : Known for its ability to enhance biological activity through halogen bonding.
- Methoxy Groups : These groups can influence solubility and reactivity, potentially enhancing the compound's interaction with biological targets.
- Trifluoromethyl Group : This group is often associated with increased lipophilicity, which can affect the absorption and distribution of the compound in biological systems.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study reported that derivatives with similar functional groups showed effective inhibition against various bacterial strains, including multi-drug resistant bacteria. The presence of electron-withdrawing groups like bromine is critical for enhancing this activity .
Anticancer Activity
The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. For example, derivatives containing methoxy and trifluoromethyl groups showed IC50 values indicating potent anticancer activity. In one study, compounds with a methoxy group exhibited IC50 values less than 10 µM against breast cancer cell lines, suggesting that the methoxy substitution plays a crucial role in enhancing cytotoxicity .
Study 1: Antimicrobial Evaluation
A comparative study evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 75 | Staphylococcus aureus |
| 4-Bromo-2-methoxybenzaldehyde | 100 | Escherichia coli |
Study 2: Anticancer Activity
In vitro testing of the compound revealed its effectiveness against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | <10 | Induction of apoptosis |
| A549 (Lung Cancer) | <15 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | <12 | Disruption of mitochondrial function |
The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets. The bromine atom can form halogen bonds with nucleophilic sites on proteins or nucleic acids, while the methoxy groups may facilitate hydrogen bonding interactions. Additionally, the trifluoromethyl group enhances lipophilicity, aiding in cellular uptake.
Q & A
Basic: What are the common synthetic routes for 4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step functionalization of a benzene ring. Key steps include:
- Bromination : Electrophilic substitution at the para position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .
- Methoxymethoxy Protection : Reaction of a hydroxyl group with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., NaH) to prevent undesired side reactions .
- Trifluoromethylation : Introduced via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) using CF₃-containing reagents .
Critical Variables : - Temperature: Higher temperatures (>80°C) during bromination can lead to over-substitution.
- Catalyst Choice: Pd-based catalysts improve trifluoromethylation efficiency but require inert atmospheres .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance methoxymethoxy group stability .
Basic: How is the structure of this compound validated, and what analytical techniques are prioritized?
Methodological Answer:
Structural confirmation requires a combination of techniques:
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic proton splitting patterns (e.g., coupling between Br and OCH₂O groups) .
- ¹⁹F NMR : Confirms trifluoromethyl (-CF₃) presence (δ ≈ -60 to -70 ppm) .
- X-ray Crystallography : Resolves regiochemistry of substituents (e.g., ortho vs. para bromine placement) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₂BrF₃O₂: expected m/z 363.02) .
Basic: What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Lead Compound Optimization : The trifluoromethyl group enhances metabolic stability and membrane permeability, making it a candidate for drug discovery .
- Enzyme Inhibition Studies : The bromine atom acts as a hydrogen-bond acceptor in kinase or protease binding pockets .
- Biological Probes : Used in fluorescence labeling due to its aromatic rigidity and electron-withdrawing groups .
Advanced: How can researchers optimize regioselective bromination in the presence of competing substituents (e.g., methoxymethoxy vs. trifluoromethyl groups)?
Methodological Answer:
Regioselectivity challenges arise due to:
- Electronic Effects : Trifluoromethyl (-CF₃) is electron-withdrawing, directing bromine to the meta position, while methoxymethoxy (-OCH₂O-) is electron-donating, favoring para substitution.
Solutions : - Directed Ortho-Metalation (DoM) : Use lithium bases (e.g., LDA) to deprotonate specific positions, followed by quenching with Br₂ .
- Protecting Group Strategies : Temporarily block reactive sites (e.g., silyl ether protection of -OCH₂O-) to control bromine placement .
- Catalytic Systems : Pd-mediated C-H activation allows selective bromination at sterically hindered positions .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
Methodological Answer:
Discrepancies often stem from:
- Impurity Profiles : Trace solvents (e.g., DMSO) or unreacted intermediates can skew bioassays. Validate purity via HPLC (>98%) before testing .
- Assay Conditions : Variations in pH, temperature, or cell lines (e.g., Candida albicans vs. bacterial models) alter activity .
- Metabolic Instability : The methoxymethoxy group may hydrolyze in vivo, reducing efficacy. Use stability studies (e.g., LC-MS in simulated gastric fluid) to confirm .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
Methodological Answer:
- DFT Calculations : Model charge distribution (Mulliken charges) to identify electron-deficient positions susceptible to SNAr. The trifluoromethyl group increases positive charge at the ortho position .
- Molecular Dynamics (MD) : Simulate transition states to predict leaving group (Br⁻) displacement by nucleophiles (e.g., amines) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for diverse aryl bromides .
Advanced: How does the compound’s crystal packing influence its physicochemical properties?
Methodological Answer:
X-ray data reveal:
- Intermolecular Interactions : Br···O halogen bonding and π-π stacking between aromatic rings enhance thermal stability (Tₘ > 150°C) .
- Solubility : Tight packing reduces aqueous solubility; co-crystallization with PEG polymers improves bioavailability .
- Hygroscopicity : Methoxymethoxy groups absorb moisture; storage under anhydrous conditions (e.g., argon) is critical .
Advanced: What safety protocols are essential for handling this compound, given its structural analogs’ toxicity profiles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
